2-(4-Hexylbenzoyl)-3-methylpyridine chemical properties and structure
2-(4-Hexylbenzoyl)-3-methylpyridine chemical properties and structure
An In-depth Technical Guide to 2-(4-Hexylbenzoyl)-3-methylpyridine: Structure, Properties, and Synthesis
Introduction
2-(4-Hexylbenzoyl)-3-methylpyridine is a substituted aromatic ketone featuring a pyridine ring, a central carbonyl group, and a substituted benzene ring. This molecule belongs to the diaryl ketone family, which is a core scaffold in numerous biologically active compounds and functional materials. The specific arrangement of a 3-methylpyridine moiety linked via a carbonyl bridge to a 4-hexylphenyl group suggests potential applications in medicinal chemistry and materials science, where tuning lipophilicity and steric hindrance is crucial. This guide provides a comprehensive overview of its structure, predicted chemical properties, a plausible synthetic route, and anticipated analytical characteristics, designed for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Core Chemical Features
The structure of 2-(4-Hexylbenzoyl)-3-methylpyridine combines three key functional components: the 3-methylpyridine ring, the benzoyl ketone linker, and the 4-hexylphenyl group.
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3-Methylpyridine Core: Also known as β-picoline, this heterocyclic ring is a fundamental building block in pharmaceuticals and agrochemicals. The nitrogen atom imparts basicity and provides a site for hydrogen bonding or coordination with metal centers. The methyl group at the 3-position introduces steric hindrance and influences the electronic properties of the pyridine ring.
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Benzoyl Ketone Linker: The carbonyl group (C=O) acts as a rigid linker between the pyridine and phenyl rings. Its electrophilic carbon and polar nature make it a key site for chemical reactions and intermolecular interactions. Ketones of this type are known to be photoactive and can serve as building blocks in organic synthesis.
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4-Hexylphenyl Group: The hexyl chain is a non-polar, lipophilic tail that significantly increases the molecule's hydrophobicity. This feature is critical for modulating solubility in organic solvents and biological membranes, a key consideration in drug design.
Caption: Chemical structure of 2-(4-Hexylbenzoyl)-3-methylpyridine.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification / Reference Analogs |
| Molecular Formula | C₁₉H₂₃NO | Derived from structural components. |
| Molecular Weight | 281.40 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Similar benzoylpyridines and alkylbenzenes are often oils or low-melting solids at room temperature. |
| Boiling Point | > 350 °C (estimated) | High due to the large molecular weight and polar ketone group. 3-Methylpyridine boils at 144 °C. |
| Melting Point | 25-45 °C (estimated) | The flexible hexyl chain may disrupt crystal packing, leading to a relatively low melting point compared to unsubstituted 2-benzoylpyridine. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Insoluble in water. | The long alkyl chain and aromatic rings confer high lipophilicity. |
| pKa (of pyridinium ion) | 4.5 - 5.5 (estimated) | The parent 3-methylpyridine has a pKa of 5.68. The electron-withdrawing benzoyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen. |
Proposed Synthetic Strategy and Experimental Protocol
The synthesis of 2-(4-Hexylbenzoyl)-3-methylpyridine can be efficiently achieved via a palladium-catalyzed Stille or Suzuki cross-coupling reaction. A robust approach involves coupling a 2-halopyridine derivative with a benzoyl synthon. An alternative, classical approach is a Friedel-Crafts acylation, though it can suffer from regioselectivity issues. The cross-coupling approach offers superior control and is detailed below.
Synthetic Workflow Overview
The proposed two-step synthesis begins with the preparation of the requisite organostannane reagent from 4-hexylbromobenzene, followed by a Stille cross-coupling with 2-chloro-3-methylpyridine in the presence of carbon monoxide.
Caption: Proposed synthetic workflow for 2-(4-Hexylbenzoyl)-3-methylpyridine.
Detailed Experimental Protocol
Step 1: Synthesis of Tributyl(4-hexylphenyl)stannane
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Rationale: This step prepares the organometallic nucleophile required for the subsequent cross-coupling reaction. The use of n-butyllithium followed by quenching with tributyltin chloride is a standard and high-yielding method for creating arylstannanes.
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Procedure:
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To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-hexylbromobenzene (1.0 eq) and anhydrous diethyl ether (approx. 0.2 M).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
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Add tributyltin chloride (1.1 eq) dropwise to the solution.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
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Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure. The crude product is typically used in the next step without further purification.
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Step 2: Stille Carbonylative Cross-Coupling
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Rationale: This palladium-catalyzed reaction efficiently forms the key C-C bond between the pyridine and phenyl rings while simultaneously inserting a carbonyl group from carbon monoxide gas. This method avoids the handling of potentially unstable acyl chlorides.
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Procedure:
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To a Schlenk flask, add the crude Tributyl(4-hexylphenyl)stannane (1.2 eq), 2-chloro-3-methylpyridine (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous toluene as the solvent (approx. 0.3 M).
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Bubble carbon monoxide (CO) gas through the solution for 15 minutes from a balloon.
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Heat the reaction mixture to 90 °C under a CO atmosphere (balloon) and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
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Wash the organic solution with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by a brine wash.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the final product, 2-(4-Hexylbenzoyl)-3-methylpyridine.
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Anticipated Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Anticipated Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-8.7 ppm: (d, 1H) Pyridine H6 proton, deshielded by adjacent nitrogen. δ 7.7-7.9 ppm: (d, 2H) Aromatic protons ortho to the carbonyl group on the phenyl ring. δ 7.2-7.5 ppm: (m, 3H) Remaining pyridine (H4, H5) and aromatic protons meta to the carbonyl. δ 2.6-2.8 ppm: (t, 2H) Benzylic CH₂ protons of the hexyl group. δ 2.4-2.6 ppm: (s, 3H) Methyl protons on the pyridine ring. δ 1.2-1.7 ppm: (m, 8H) Methylene protons of the hexyl chain. δ 0.8-1.0 ppm: (t, 3H) Terminal methyl protons of the hexyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195 ppm: Carbonyl carbon (C=O). δ 150-160 ppm: Aromatic/heteroaromatic carbons attached to nitrogen or the carbonyl group. δ 120-145 ppm: Remaining sp² carbons of the aromatic and pyridine rings. δ ~36 ppm: Benzylic CH₂ carbon. δ 22-32 ppm: Other sp³ carbons of the hexyl chain. δ ~18 ppm: Pyridine methyl carbon. δ ~14 ppm: Terminal methyl carbon of the hexyl chain. |
| FT-IR (thin film, cm⁻¹) | ~3050 cm⁻¹: Aromatic C-H stretch. ~2950, 2850 cm⁻¹: Aliphatic C-H stretch. ~1670 cm⁻¹: Strong C=O stretch (ketone). ~1600, 1580 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. |
| Mass Spec. (ESI+) | m/z: 282.18 [M+H]⁺, calculated for C₁₉H₂₄NO⁺. |
Potential Applications and Research Directions
Derivatives of benzoylpyridine are of significant interest in several fields:
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Medicinal Chemistry: The benzoylpyridine scaffold can be found in molecules designed as inhibitors for various enzymes and receptors. The introduction of a lipophilic hexyl chain could enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
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Materials Science: The conjugated π-system of the diaryl ketone structure suggests potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as photosensitizers. The hexyl group can improve solubility and processability for device fabrication.
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Catalysis: Pyridine-based ligands are widely used in coordination chemistry. 2-(4-Hexylbenzoyl)-3-methylpyridine could serve as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the carbonyl oxygen, with the hexyl group tuning the steric and electronic properties of the resulting metal complex.
Future research could involve synthesizing a library of analogs with varying alkyl chain lengths to establish structure-activity relationships or exploring its coordination chemistry with transition metals for catalytic applications.
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
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Reagent Handling: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere. Carbon monoxide is a toxic gas and all manipulations should be performed in a well-ventilated fume hood.
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General Precautions: Avoid inhalation, ingestion, and skin contact with all reagents and products. Review the Safety Data Sheet (SDS) for each chemical before use.
References
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Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
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Wikipedia. (2024). 3-Methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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Chemsrc. (n.d.). 2-(4-Amino-3-methylbenzoyl)pyridine | CAS#:1261484-48-3. Retrieved from [Link]
- Al-Ostath, A., et al. (2022). *(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)
